molecular formula C14H15NO2 B1621606 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid CAS No. 49844-27-1

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Cat. No.: B1621606
CAS No.: 49844-27-1
M. Wt: 229.27 g/mol
InChI Key: ZHHYZWVFPWNKJL-UHFFFAOYSA-N
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Description

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid is a chemical compound with the molecular formula C14H15NO2. It is a derivative of carbazole, a heterocyclic aromatic organic compound.

Preparation Methods

The synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid involves several steps. One common method includes the Fischer indole synthesis, where hydrazine reacts with a ketone in the presence of an acid catalyst, such as hydrochloric acid (HCl) or acetic acid (HOAc), under reflux conditions . The reaction mixture is then cooled, and the resulting solid is filtered and crystallized to obtain the desired compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Mechanism of Action

The mechanism of action of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-8-5-6-12-11(7-8)9-3-2-4-10(14(16)17)13(9)15-12/h5-7,10,15H,2-4H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHYZWVFPWNKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCC3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385408
Record name 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49844-27-1
Record name 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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